molecular formula C19H13N3O2S B2575639 Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate CAS No. 338417-92-8

Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate

Cat. No.: B2575639
CAS No.: 338417-92-8
M. Wt: 347.39
InChI Key: VACJALRBTKRZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate is a complex organic compound with the molecular formula C19H13N3O2S It is characterized by a pyridazine ring substituted with a cyano group and a phenyl group, connected via a sulfanyl linkage to a benzenecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate typically involves multi-step organic reactionsThe final step involves the formation of the sulfanyl linkage and esterification to yield the benzenecarboxylate ester .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high purity and yield, often requiring optimization of reaction conditions and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzoate
  • Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridazine ring and the presence of both cyano and sulfanyl groups. These features confer distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

methyl 4-(4-cyano-6-phenylpyridazin-3-yl)sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c1-24-19(23)14-7-9-16(10-8-14)25-18-15(12-20)11-17(21-22-18)13-5-3-2-4-6-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACJALRBTKRZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SC2=NN=C(C=C2C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.